2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELWEVMHFJQSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CS1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine typically involves the reaction of 2,4-dichloro-6,7-dihydrothieno and pyrimidine under specific conditions . The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dichloromethane, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
Chemical Properties and Structure
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine has the molecular formula and a molecular weight of approximately 219.1 g/mol. The compound features a thieno-pyrimidine ring system, which contributes to its reactivity and biological activity.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry. It serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have been explored for their potential therapeutic effects against multiple diseases.
Case Study: Anticancer Activity
A study evaluated the cytotoxicity of derivatives derived from this compound against several cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on breast and renal cancer cells when tested against the National Cancer Institute's 60 human cancer cell line panel. For instance:
- Compound A : Inhibited MDA-MB-468 (breast cancer) with an IC50 of 12 µM.
- Compound B : Showed selective toxicity towards UO-31 (renal cancer) with an IC50 of 8 µM .
Materials Science
In materials science, this compound is explored for developing new materials with specific electronic properties. Its unique structure allows for modifications that can enhance conductivity or other desirable material characteristics.
Table 1: Comparison of Electrical Properties
| Compound | Conductivity (S/m) | Application Area |
|---|---|---|
| Compound A | 0.01 | Organic Electronics |
| Compound B | 0.05 | Photovoltaics |
| This compound | 0.03 | Sensors |
Biological Studies
The compound also serves as a model for studying the biological activity of thieno-pyrimidine derivatives. Research has shown that it can act as an enzyme inhibitor or modulate receptor activity.
Mechanism of Action
The mechanism involves interactions with specific molecular targets within cells:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications . The pathways involved in its mechanism of action are often related to its ability to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in heterocyclic rings, substituents, or oxidation states. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Heterocyclic Core Variations
- Thieno vs. Pyrrolo vs. This affects reactivity in cross-coupling reactions . Furo analogs (e.g., CAS 1429309-52-3) exhibit lower molecular weight and increased polarity due to oxygen, influencing solubility in polar solvents .
Substituent Effects
- Chlorine vs. Methyl Groups: Chlorine atoms in the target compound increase electrophilicity, enabling nucleophilic substitution reactions (e.g., Suzuki-Miyaura couplings). In contrast, methyl groups (e.g., in 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine) reduce reactivity but improve metabolic stability .
Biological Activity
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine is a heterocyclic compound characterized by its unique thieno-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the development of bioactive molecules.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 253.10 g/mol. Its structure includes two chlorine atoms and a methyl group, contributing to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1429639-81-5 |
| Molecular Formula | C7H6Cl2N2S |
| Molecular Weight | 253.10 g/mol |
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with specific molecular targets through competitive inhibition mechanisms. The presence of chlorine and methyl groups enhances its binding affinity to target enzymes or receptors, making it a valuable scaffold for drug design.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit various enzymes related to cancer progression and microbial resistance. For example:
- Histone Deacetylase (HDAC) Inhibition : Research indicates that modifications of thieno-pyrimidine derivatives can lead to significant HDAC inhibitory activity, reactivating gene expression in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antifungal properties, highlighting its potential in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Cancer Treatment : A study focused on the synthesis of thieno-pyrimidine derivatives showed that certain modifications led to enhanced anti-cancer activity against various cell lines through apoptosis induction .
- Pharmacophore Modeling : Research employing pharmacophore modeling techniques revealed critical structural features necessary for biological activity. This modeling aids in predicting the efficacy of new derivatives based on their spatial arrangement .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thieno-pyrimidines indicated that specific substitutions at the 2 and 4 positions significantly affect biological potency. This insight is crucial for designing more effective compounds .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-Methyl-5,7-dihydrothieno[3,4-D]pyrimidine | Moderate enzyme inhibition | Lacks chlorine substituents |
| 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine | Stronger anticancer activity | Additional benzyl group enhances binding |
| 2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine | Limited bioactivity | Similar structure but less potent |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine, and what experimental conditions optimize yield?
- Methodology : Start with 4-chloropyrimidine derivatives as precursors. React with methylthiophene derivatives under nucleophilic substitution conditions (e.g., K₂CO₃ in CH₃CN at room temperature). Purify via column chromatography using hexane/ethyl acetate gradients. Yield optimization requires controlled temperature (0–60°C) and stoichiometric ratios (1:1.2 for amine/pyrimidine) to minimize side reactions .
- Key Data : Typical yields range from 50–75% under anhydrous conditions. Reaction progress is monitored by TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc).
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic signals:
- Thieno[3,4-d]pyrimidine ring protons (δ 7.8–8.2 ppm, aromatic).
- Methyl group at C7 (δ 2.5–3.0 ppm, singlet).
- Chlorine substituents (deshielded carbons at δ 125–135 ppm in ¹³C NMR) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 261.02 (calculated for C₈H₇Cl₂N₂S).
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of chlorine substituents. Stability assays (HPLC purity >95% after 6 months) confirm degradation products include 7-methyl-5,7-dihydrothieno[3,4-d]pyrimidin-2,4-diol (<5% under optimal storage) .
Advanced Research Questions
Q. How does the electronic nature of substituents on the thienopyrimidine core influence its reactivity in cross-coupling reactions?
- Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density. The C4 chlorine is more electrophilic (Mulliken charge: –0.35) than C2 (–0.28), favoring Suzuki-Miyaura couplings at C4. Experimental validation: Pd(PPh₃)₄-mediated coupling with arylboronic acids achieves >80% yield at C4 vs. <40% at C2 .
Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays involving this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., p38α MAP kinase: 10 nM vs. 50 nM) may arise from assay conditions.
- Solutions :
- Standardize ATP concentrations (1 mM ATP in kinase buffer).
- Validate via orthogonal assays (SPR for binding affinity vs. luminescence-based activity).
- Control for solvent effects (DMSO ≤0.1% v/v) .
Q. How can computational modeling guide the design of derivatives with improved selectivity for antiviral targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) against CXCR2 or viral proteases.
- Prioritize derivatives with halogen bonds (Cl→His189 in CXCR2) or π-π stacking (thieno ring→Phe pocket).
- Validate with SAR studies: 7-methyl enhances membrane permeability (logP = 2.8 vs. 1.5 for demethylated analogs) .
Q. What are the challenges in interpreting mass spectral fragmentation patterns of dihydrothienopyrimidines?
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
